REACTION_CXSMILES
|
[NH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=[O:7].[N:8]1C(C)=C[CH:11]=[CH:10][C:9]=1C.[F:16][C:17]([F:30])([F:29])[S:18]([O:21]S(C(F)(F)F)(=O)=O)(=[O:20])=[O:19].Cl[CH2:32]Cl>CN(C)C1C=CN=CC=1>[CH3:32][O:7][C:2]1[N:1]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:8]=[CH:9][CH:10]=[C:11]2[O:21][S:18]([C:17]([F:30])([F:29])[F:16])(=[O:20])=[O:19]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
9.94 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Type
|
CUSTOM
|
Details
|
After stirring for 2.5 hours the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in ice
|
Type
|
WASH
|
Details
|
was washed with saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (dichloromethane)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=C2C(=CC=NC2=CC1)OS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |